3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)-
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Overview
Description
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, an acetic acid moiety, and specific stereochemistry, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by the introduction of the acetic acid and acetyl groups. The stereochemistry is carefully controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidineacetic acid: Lacks the acetyl and carboxy groups, resulting in different chemical properties and reactivity.
4-Acetylpyrrolidine: Contains the acetyl group but lacks the acetic acid moiety, affecting its solubility and biological activity.
2-Carboxypyrrolidine: Similar structure but without the acetyl group, leading to different applications and reactivity.
Uniqueness
3-Pyrrolidineacetic acid, 4-acetyl-2-carboxy-, (2S,3S,4R)- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
59905-21-4 |
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Molecular Formula |
C9H13NO5 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2S,3S,4R)-4-acetyl-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO5/c1-4(11)6-3-10-8(9(14)15)5(6)2-7(12)13/h5-6,8,10H,2-3H2,1H3,(H,12,13)(H,14,15)/t5-,6+,8-/m0/s1 |
InChI Key |
YOXNWCLMBJUVCV-BBVRLYRLSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)C1CNC(C1CC(=O)O)C(=O)O |
Origin of Product |
United States |
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